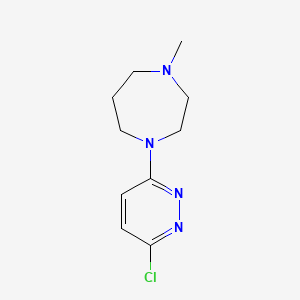

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane is a small organic molecule with a variety of applications in scientific research. It is a useful synthetic intermediate and has been used in the synthesis of a range of compounds, including pharmaceuticals, pesticides, and other organic molecules. 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane has also been employed in the study of enzyme-catalyzed reactions and other biochemical processes.

Scientific Research Applications

Synthesis and Biological Activity

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane and its derivatives have been a focal point in the synthesis of various compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity. Compounds with significant protection against tonic hind limb extensor phase in maximal electroshock models and pentylenetetrazole-induced generalized convulsions have been highlighted, comparing favorably against standard drugs like phenytoin and diazepam (Sharma et al., 2013). Additionally, this compound has been explored as a part of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, synthesized from 3,6-dichloro-4-pyridazinecarboxylic acid chloride, and evaluated for their ability to inhibit HIV-1 reverse transcriptase (Barth et al., 1996).

Chemical Properties and Reactions

The chemical behavior of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane has been extensively studied, especially its regiospecificity in 1,3-dipolar cycloaddition reactions. These studies provide insights into the reactivity and potential applications of this compound in more complex chemical syntheses (Jelen et al., 1991). Moreover, its role in the synthesis of nitrogenous heterocyclic systems, such as triazoles, pyridazines, triazines, and diazepines, has been noted, underlining its importance in medicinal and pharmaceutical chemistry (Abdel-Megid, 2021).

Vibrational Spectroscopy and Quantum Mechanical Studies

The compound's spectroscopic properties have been investigated using FT-IR and FT-Raman techniques, compared with quantum mechanical methods. This research aids in understanding the molecular structure and reactivity, offering a pathway to interpret and predict vibrational spectra, which is crucial in identifying and confirming the compound's presence in mixtures or in synthesized products (Kuruvilla et al., 2018).

Inorganic Chemistry Applications

In inorganic chemistry, this compound has been used in the synthesis of iron(III) complexes of 4N ligands, playing a role in biomimetic extradiol cleavage of catechols. This highlights its potential applications in enzyme modeling and understanding the mechanisms of catalysis in biological systems (Mayilmurugan et al., 2008).

properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAQITPFWFDXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)